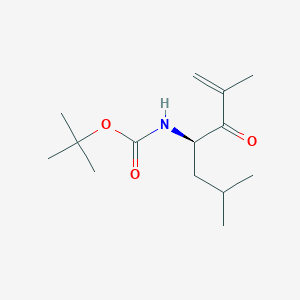

tert-Butyl (R)-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate

Description

tert-Butyl (R)-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate (CAS: 2177287-70-4) is a chiral carbamate derivative characterized by a linear heptenyl backbone with a 3-oxo group, two methyl substituents at positions 2 and 6, and a tert-butyl carbamate moiety at the stereogenic C4 position. Its molecular formula is C₁₄H₂₅NO₃, with a molecular weight of 255.35 g/mol . The compound is stored under refrigerated conditions (2–8°C) to maintain stability, reflecting sensitivity to thermal degradation. Safety data indicate hazards including skin irritation (H315) and eye irritation (H319), necessitating precautions during handling .

This molecule is structurally significant due to its enantiomeric purity (R-configuration), which may influence biological activity or synthetic utility in asymmetric catalysis and pharmaceutical intermediates.

Properties

Molecular Formula |

C14H25NO3 |

|---|---|

Molecular Weight |

255.35 g/mol |

IUPAC Name |

tert-butyl N-[(4R)-2,6-dimethyl-3-oxohept-1-en-4-yl]carbamate |

InChI |

InChI=1S/C14H25NO3/c1-9(2)8-11(12(16)10(3)4)15-13(17)18-14(5,6)7/h9,11H,3,8H2,1-2,4-7H3,(H,15,17)/t11-/m1/s1 |

InChI Key |

BRMIWZWAGRRHEN-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)C(=C)C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=O)C(=C)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate undergoes a Curtius rearrangement to form an isocyanate derivative, which is then trapped by an amine to form the carbamate .

Industrial Production Methods

Industrial production of tert-Butyl carbamates often employs flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Diastereoselectivity and Enantiomeric Control

-

The use of tetraalkylammonium hydroxides (e.g., tetrabutylammonium hydroxide) enhances diastereoselectivity during epoxidation, achieving a diastereomeric ratio ≥28:1 and enantiomeric excess ≥96:4 .

-

Crystallization in solvents like TBME/heptane or toluene further purifies the product .

Hydrolysis and Functional Group Transformations

The compound undergoes hydrolysis under acidic or basic conditions, leading to cleavage of the carbamate group. For example:

-

Acidic hydrolysis (e.g., with TCA) converts the tert-butyl carbamate to a primary amine, critical for subsequent peptide coupling .

-

Basic hydrolysis (e.g., with aqueous NaOH) may degrade the carbamate but preserves the ketone and epoxide functionalities.

Market and Industrial Relevance

-

Market Growth : The compound is integral to the development of proteasome inhibitors, driving demand in pharmaceutical manufacturing .

-

Challenges : Synthesis requires precise control of stereochemistry and purity, necessitating optimized reaction conditions and crystallization techniques .

Analytical Characterization

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ®-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate is used as a protecting group for amines, facilitating the synthesis of peptides and other complex molecules .

Biology

In biological research, this compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .

Medicine

In medicine, it is used in the development of drugs, particularly those requiring selective protection and deprotection of functional groups during synthesis .

Industry

Industrially, tert-Butyl carbamates are used in the production of polymers, coatings, and other materials that benefit from the stability and reactivity of the carbamate group .

Mechanism of Action

The mechanism of action of tert-Butyl ®-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate involves the formation of a stable carbamate group that can be selectively cleaved under acidic conditions. The cleavage process typically involves protonation of the carbonyl oxygen, followed by elimination to form a tert-butyl cation . This mechanism allows for the controlled release of the amine, making it useful in various synthetic applications.

Comparison with Similar Compounds

Key Observations :

- Functional Group Placement : The geminal dimethyl group in 195387-13-4 may hinder rotational freedom, altering reactivity in nucleophilic additions or cyclizations .

- Stereochemical Complexity : The target’s enantiomeric purity contrasts with simpler analogs lacking stereogenic centers, underscoring its niche in asymmetric synthesis.

Biological Activity

tert-Butyl (R)-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate , with the CAS number 2177287-70-4, is a compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₄H₂₅NO₃

- Molecular Weight : 255.35 g/mol

- Purity : Typically >98% in commercial preparations

- Storage Conditions : Should be stored sealed and dry at temperatures of 2-8°C.

Research indicates that this compound acts as an intermediate in the synthesis of biologically active compounds, particularly those related to proteasome inhibition. It is structurally related to carfilzomib, a second-generation proteasome inhibitor used in treating relapsed and refractory multiple myeloma .

Therapeutic Applications

- Cancer Treatment : As an intermediate in the synthesis of carfilzomib, this compound may exhibit similar antitumor properties by inhibiting proteasome activity, leading to apoptosis in cancer cells.

- Anti-inflammatory Properties : Some studies suggest that carbamate derivatives can exhibit anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.

Study 1: Synthesis and Activity of Carbamate Derivatives

A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis of various carbamate derivatives, including this compound. The findings indicated that these compounds could inhibit specific enzymes involved in cancer progression .

| Compound Name | Activity | Reference |

|---|---|---|

| Carfilzomib | Proteasome inhibition | |

| This compound | Potential anti-cancer activity |

Study 2: In Vitro Testing for Anti-Cancer Activity

In vitro studies have demonstrated that compounds structurally similar to this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. This suggests a potential mechanism through which this compound could exert therapeutic effects .

Toxicology and Safety Profile

While the biological activity is promising, it is essential to consider the safety profile of this compound. The compound has associated hazard statements indicating it may cause skin irritation (H315) and eye irritation (H319) . Proper handling procedures must be followed to mitigate risks during laboratory use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl (R)-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate, and what analytical techniques are used to confirm its structure?

- Methodological Answer : The synthesis typically involves multi-step reactions under controlled conditions, such as coupling tert-butyl carbamate with substituted enol ethers or using protecting group strategies to stabilize reactive intermediates. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) is critical to verify stereochemistry and functional groups. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and carbonyl/amine functionalities. For example, tert-butyl carbamate derivatives are often characterized by distinct tert-butyl proton signals at ~1.3–1.4 ppm in ¹H NMR .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Key safety measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Storage : Store in tightly sealed containers at 2–8°C to prevent degradation .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

Q. How is the stereochemical integrity of the (R)-configured center maintained during synthesis?

- Methodological Answer : Chiral auxiliaries or enantioselective catalysts (e.g., chiral palladium complexes) can enforce stereocontrol. Reaction conditions (e.g., low temperature, inert atmosphere) minimize racemization. Post-synthesis, chiral HPLC or optical rotation measurements validate enantiopurity .

Advanced Research Questions

Q. How can computational chemistry methods optimize the synthesis of this carbamate derivative?

- Methodological Answer : Quantum mechanical calculations (e.g., density functional theory, DFT) predict transition states and reaction pathways to identify energy barriers. Molecular dynamics simulations model solvent effects and catalyst interactions. For example, ICReDD’s reaction path search methods combine computational and experimental data to narrow optimal conditions, reducing trial-and-error approaches .

Q. What strategies are effective in designing reactors for scalable synthesis while maintaining stereochemical integrity?

- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer, reducing side reactions. Microreactors with immobilized chiral catalysts improve enantioselectivity. Process analytical technology (PAT) monitors real-time parameters (e.g., pH, temperature) to adjust conditions dynamically. Reactor design should align with CRDC guidelines for chemical engineering, focusing on membrane separation and process control .

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate with orthogonal techniques:

- NMR vs. X-ray crystallography : Resolve ambiguous peaks via single-crystal diffraction .

- High-resolution MS : Confirm molecular formula discrepancies .

- Dynamic NMR : Investigate conformational equilibria causing signal splitting .

Replicate experiments under standardized conditions (solvent, temperature) to rule out artifacts .

Q. What methodologies are recommended for assessing environmental impact when ecological data is limited?

- Methodological Answer : Use predictive models (e.g., quantitative structure-activity relationships, QSARs) to estimate toxicity and bioaccumulation. Analogous compounds (e.g., tert-butyl carbamates with similar substituents) provide baseline data. Conduct biodegradation assays (e.g., OECD 301F) under simulated environmental conditions. Prioritize disposal via licensed hazardous waste facilities to mitigate risks .

Q. How can molecular docking studies predict the biological activity of derivatives of this compound?

- Methodological Answer : Dock the carbamate scaffold into target protein active sites (e.g., enzymes, receptors) using software like AutoDock Vina. Analyze binding affinity, hydrogen bonding, and hydrophobic interactions. Validate predictions with in vitro assays (e.g., enzyme inhibition). For example, tert-butyl derivatives with aromatic moieties show enhanced binding to cyclooxygenase-2 (COX-2) in anti-inflammatory studies .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for this compound?

- Methodological Answer : Investigate variables:

- Purity of starting materials : Impurities (e.g., residual solvents) skew yields .

- Catalyst loading : Optimize metal catalyst ratios to balance activity vs. side reactions .

- Workup procedures : Inefficient extraction or chromatography may lead to losses. Use internal standards (e.g., deuterated analogs) for quantitative recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.